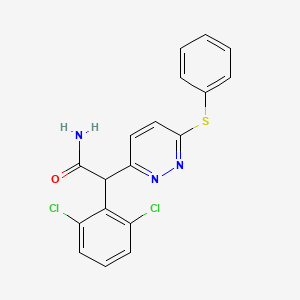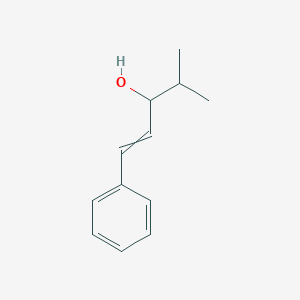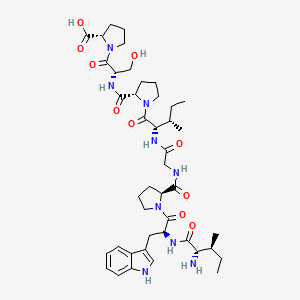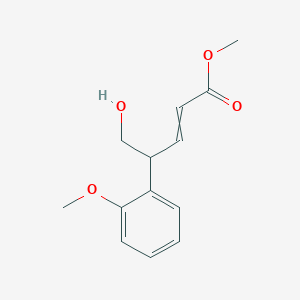![molecular formula C10H9NO4S B12563498 1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 177961-90-9](/img/structure/B12563498.png)
1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione is a compound that features a thiophene ring and a pyrrolidine-2,5-dione moiety Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while pyrrolidine-2,5-dione is a nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of Pyrrolidine-2,5-dione: Pyrrolidine-2,5-dione can be synthesized through the cyclization of glutamic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as halogenation using bromine or chlorination.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives.
Scientific Research Applications
1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the pyrrolidine-2,5-dione moiety can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione can be compared with other thiophene and pyrrolidine derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Pyrrolidine Derivatives: Compounds like proline and its derivatives are important in medicinal chemistry for their role in protein synthesis and enzyme inhibition.
The uniqueness of this compound lies in its combined structural features, which allow it to interact with a diverse range of biological targets.
Properties
CAS No. |
177961-90-9 |
|---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H9NO4S/c12-8-1-2-9(13)11(8)15-10(14)5-7-3-4-16-6-7/h3-4,6H,1-2,5H2 |
InChI Key |
IXHDOMZFBCFOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)

![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)




![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)

![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
